molecular formula C9H10ClNO2 B6360398 Methyl 2-amino-5-chloro-4-methylbenzoate CAS No. 63480-14-8

Methyl 2-amino-5-chloro-4-methylbenzoate

Cat. No.: B6360398
CAS No.: 63480-14-8
M. Wt: 199.63 g/mol
InChI Key: FBJHURWTCNZWAV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-4-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Safety and Hazards

While specific safety and hazards information for “Methyl 2-amino-5-chloro-4-methylbenzoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and keeping containers tightly closed in a cool, well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-chloro-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). This reaction introduces a chlorine atom at the para position relative to the amino group, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Formation of aminobenzoates.

    Hydrolysis: Formation of benzoic acids.

Scientific Research Applications

Methyl 2-amino-5-chloro-4-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-chloro-4-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-chloro-5-methylbenzoate
  • Methyl 2-amino-5-chloro-3-methylbenzoate
  • Methyl 2-amino-5-chloro-4-methoxybenzoate

Uniqueness

Methyl 2-amino-5-chloro-4-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-5-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJHURWTCNZWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277078
Record name Methyl 2-amino-5-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-14-8
Record name Methyl 2-amino-5-chloro-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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